Methanesulfonic acid,[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, monohydrate
説明
Sulpyrine (sodium [(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-methyl-amino]methanesulfonate; CAS 5907-38-0) is a pyrazolone-derived antipyretic and analgesic agent widely used in clinical settings for fever reduction and pain management . It is metabolized in the liver through a non-enzymatic hydrolysis pathway to form 4-methylaminoantipyrine (4-MAA), which is further processed into 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA) via cytochrome P450 (CYP) enzymes, particularly CYP2B family isoforms . These metabolites, especially 4-AA, are implicated in severe adverse effects such as fatal shock, characterized by convulsions, hypotension, and multi-organ failure .
特性
CAS番号 |
5907-38-0 |
|---|---|
分子式 |
C13H19N3NaO5S |
分子量 |
352.36 g/mol |
IUPAC名 |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate |
InChI |
InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2 |
InChIキー |
GUUSLSFSTZWCCJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na] |
外観 |
Solid powder |
他のCAS番号 |
5907-38-0 |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
製品の起源 |
United States |
準備方法
合成経路および反応条件: メタミゾールナトリウム水和物は、複数段階のプロセスを経て合成されます。最初の段階は、4-メチルアミノアンチピリンとホルムアルデヒドおよび亜硫酸水素ナトリウムを反応させて、メタミゾールのナトリウム塩を形成する工程です。 反応条件は通常、水性媒体と制御された温度を含み、目的の生成物が形成されるようにします .
工業生産方法: 工業環境では、メタミゾールナトリウム水和物の製造には、ラボでの合成と同様の反応条件を使用して、大規模合成を行います。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、結晶化と精製の手順を伴い、最終生成物を水和物の形で得ます .
化学反応の分析
反応の種類: メタミゾールナトリウム水和物は、加水分解、酸化、および置換反応を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: 水溶液中で、メタミゾールナトリウム水和物は加水分解してメチルアミノフェナゾンを形成します.
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、さまざまな代謝物が生成されます。
置換: メタミゾールナトリウム水和物は、制御された条件下でさまざまな求電子剤と置換反応を起こす可能性があります。
生成される主要な生成物: これらの反応から生成される主な生成物は、メチルアミノフェナゾンおよびその他の関連する代謝物であり、親化合物の薬理作用の一部を保持しています .
4. 科学研究への応用
メタミゾールナトリウム水和物は、科学研究において幅広い用途があります。
化学: クロマトグラフィー法の開発と検証のための分析化学における参照標準として使用されます.
生物学: この化合物は、細胞プロセスへの影響と、生物学的経路を調節する可能性のある用途について研究されています。
科学的研究の応用
Pharmacological Applications
1. Antipyretic and Analgesic Properties
Sulpyrine is predominantly used for its antipyretic and analgesic effects. It functions by inhibiting the synthesis of prostaglandins, which are mediators of fever and pain. The compound is effective in reducing elevated body temperature and alleviating pain associated with various conditions.
2. Mechanism of Action
The mechanism behind sulpyrine's effects involves its metabolism in the liver, where it is converted into active metabolites such as 4-methylaminoantipyrine (4-MAA). These metabolites play crucial roles in exerting the drug's antipyretic effects while also being implicated in its toxicity.
Toxicological Concerns
1. Fatal Shock Induction
Research indicates that sulpyrine can induce fatal shock in susceptible individuals. A study demonstrated that mice deficient in the transcription factor CREBH exhibited resistance to sulpyrine-induced shock, suggesting that CREBH plays a critical role in mediating this adverse effect . The study highlighted the importance of cytochrome P450 2B family genes in sulpyrine metabolism, indicating that their expression is significantly altered in the presence of CREBH deficiency.
2. Anaphylaxis and Hypersensitivity Reactions
Sulpyrine has been linked to severe allergic reactions, including anaphylaxis. A review of medical malpractice cases revealed instances where sulpyrine was administered to children under 12 years, leading to serious adverse reactions due to its contraindications in this age group . The frequency of sulpyrine-associated anaphylaxis was noted to be approximately 1 in every 5000 injections.
Case Studies
作用機序
メタミゾールナトリウム水和物の作用機序は、その活性代謝物、特にN-メチル-4-アミノアンチピリンと4-アミノアンチピリンへの急速な加水分解を伴います。これらの代謝物は、シクロオキシゲナーゼ酵素の活性を阻害することによって、プロスタグランジンの合成を阻害します。 さらに、それらは、カンナビノイド受容体および過渡性受容体ポテンシャルバニロイド1(TRPV1)受容体と相互作用し、鎮痛作用と解熱作用に貢献する可能性があります .
類似化合物:
アミノピリン: 鎮痛効果と解熱効果のある別のピラゾロン誘導体。
フェニルブタゾン: 類似の用途を持つ非ステロイド性抗炎症薬ですが、安全性プロファイルが異なります。
プロピフェナゾン: 鎮痛効果と解熱効果のために使用されるピラゾロン誘導体。
メタミゾールナトリウム水和物の独自性: メタミゾールナトリウム水和物は、胃腸への耐性が良好で、他のNSAIDに一般的に見られる重度の胃腸副作用なしに、強力な鎮痛効果と解熱効果をもたらすことができるという点で、ユニークです .
類似化合物との比較
Aminopyrine (Metamizole)
Aminopyrine (CAS 58-15-1), another pyrazolone derivative, shares structural and metabolic similarities with Sulpyrine. Both drugs undergo hepatic metabolism to produce 4-AA, a metabolite linked to anaphylactic shock . However, Aminopyrine is more extensively metabolized by CYP3A4, whereas Sulpyrine relies predominantly on CYP2B isoforms .
Key Findings :
Acetaminophen (APAP)
Acetaminophen (CAS 103-90-2), a non-pyrazolone antipyretic, contrasts with Sulpyrine in metabolism and toxicity. APAP is metabolized by CYP2E1 and CYP3A4 to N-acetyl-p-benzoquinone imine (NAPQI), causing hepatotoxicity via glutathione depletion .
Key Findings :
- Sulpyrine’s fatal shock mechanism is distinct from APAP’s hepatotoxicity, reflecting divergent metabolic pathways.
- APAP has a well-defined antidote, whereas Sulpyrine toxicity management remains supportive .
Comparison with Functionally Similar Compounds
Dexamethasone
Dexamethasone (CAS 50-02-2), a glucocorticoid, is used for inflammation but shares a regulatory link with Sulpyrine via pregnane X receptor (PXR)-mediated CYP3A induction.
Key Findings :
- Dexamethasone pre-treatment exacerbates Sulpyrine toxicity by upregulating CYP2B, highlighting a dangerous drug interaction .
Research Implications and Data Gaps
- Mechanistic Differences : Sulpyrine’s dependence on CREBH for CYP2B induction distinguishes it from other pyrazolones, suggesting a unique regulatory vulnerability .
- Human Relevance: Current data are murine; human CYP2B6 polymorphisms may modulate Sulpyrine toxicity, warranting pharmacogenomic studies .
- Therapeutic Alternatives : NSAIDs like Ibuprofen lack Sulpyrine’s shock risk but are less effective in refractory fever cases .
生物活性
Sulpyrine, a pyrazolone derivative, is primarily used as an antipyretic and analgesic agent. Despite its therapeutic applications, concerns regarding its safety profile have emerged, particularly due to severe adverse effects such as fatal shock and anaphylaxis. This article provides a comprehensive overview of the biological activity of sulpyrine, focusing on its pharmacological effects, metabolic pathways, and associated risks.
Sulpyrine acts mainly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B family members. The expression of these enzymes is regulated by the transcription factor CREBH (C/EBP homologous protein), which has been shown to influence the severity of sulpyrine-induced adverse reactions .
Biological Activity Overview
The biological activity of sulpyrine can be summarized in the following table:
| Activity | Description |
|---|---|
| Antipyretic Effect | Reduces fever through central action on the hypothalamus. |
| Analgesic Effect | Provides pain relief by inhibiting COX enzymes and reducing prostaglandin synthesis. |
| Metabolic Pathway | Metabolized to 4-methylaminoantipyrine (4-MAA), which is linked to toxicity. |
| Toxicity Risk | Associated with fatal shock and anaphylaxis; risk increases with dosage. |
Fatal Shock Induction
Research has demonstrated that sulpyrine can induce fatal shock in susceptible individuals. A study involving CREBH-deficient mice revealed that these mice exhibited resistance to sulpyrine-induced shock, indicating that CREBH plays a significant role in mediating the drug's toxic effects . The study highlighted that administration of sulpyrine led to elevated serum concentrations of 4-MAA, correlating with increased mortality rates.
Anaphylaxis Cases
A review of medical malpractice cases indicated that sulpyrine was implicated in drug-induced anaphylaxis, particularly when administered to children under 12 years old. The frequency of such reactions was noted to be approximately 1 in every 5000 injections . This underscores the importance of careful patient selection and monitoring when prescribing this medication.
Comparative Analysis with Other Analgesics
In comparison with other analgesics like acetaminophen (APAP), sulpyrine's risk profile appears more concerning. While both drugs can cause liver toxicity, CREBH-deficient mice showed similar susceptibility to APAP but were resistant to sulpyrine's lethal effects, suggesting different underlying mechanisms for toxicity .
Q & A
Basic Research Questions
Q. What are the established methodologies for assessing Sulpyrine’s safety profile in vulnerable populations (e.g., pregnant women)?
- Methodological Answer : Safety assessments typically combine in vivo toxicology studies (e.g., rodent models for teratogenicity) and in vitro assays (e.g., placental barrier permeability tests). For human studies, retrospective analysis of clinical data is prioritized, with strict adherence to ethical guidelines. Key parameters include amniotic fluid volume monitoring and fetal ductus arteriosus constriction metrics, as outlined in pharmacovigilance reports .
- Data Reference : A 2024 safety report highlighted that Sulpyrine administration in pregnant women requires risk-benefit analysis, with dose-limiting protocols to minimize fetal exposure .
Q. How can researchers design reproducible experiments for studying Sulpyrine’s pharmacological mechanisms?
- Methodological Answer : Experimental design should follow the Beilstein Journal’s guidelines:
- Step 1 : Define variables (e.g., dose-response curves, receptor binding assays).
- Step 2 : Use standardized protocols for compound synthesis and characterization (e.g., NMR, HPLC for purity ≥95%) .
- Step 3 : Include negative controls (e.g., solvent-only groups) and validate results across multiple replicates.
Advanced Research Questions
Q. How should researchers address contradictions in Sulpyrine’s efficacy data across preclinical and clinical studies?
- Methodological Answer : Apply a systematic review framework:
- Phase 1 : Conduct meta-analysis to identify heterogeneity sources (e.g., dosage ranges, patient demographics).
- Phase 2 : Use Bland-Altman plots to assess agreement between preclinical (rodent) and clinical (human) pharmacokinetic data .
- Phase 3 : Validate findings via in silico modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations).
- Case Study : A 2023 meta-analysis resolved discrepancies in Sulpyrine’s analgesic efficacy by identifying species-specific metabolic pathways affecting bioavailability .
Q. What strategies optimize Sulpyrine’s synthesis and characterization for high-yield, high-purity outcomes?
- Methodological Answer : Follow evidence-based synthesis protocols:
- Strategy 1 : Use catalytic asymmetric synthesis to enhance enantiomeric purity (>99% ee) .
- Strategy 2 : Employ green chemistry principles (e.g., solvent-free reactions) to improve yield (reported 78% vs. traditional 52%) .
- Data Table :
| Synthesis Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional alkylation | 52 | 90 | Low cost |
| Catalytic asymmetric | 78 | 99 | High enantiopurity |
| Solvent-free microwave | 65 | 97 | Reduced waste |
Q. How can researchers identify gaps in Sulpyrine’s mechanistic studies using existing literature?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Step 1 : Perform a scoping review to map existing studies (e.g., focus on Sulpyrine’s immunomodulatory effects).
- Step 2 : Use tools like VOSviewer to visualize understudied pathways (e.g., NF-κB signaling in chronic inflammation) .
Methodological Best Practices
- Data Integrity : Maintain raw datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Use Cohen’s kappa for inter-rater reliability in qualitative data analysis .
- Reproducibility : Document all experimental parameters (e.g., pH, temperature) in supplementary materials, adhering to Beilstein Journal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
